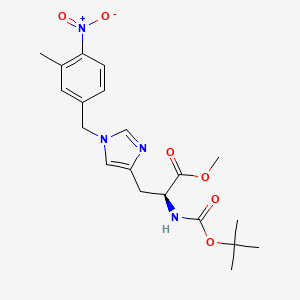

N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester

Description

N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester (CAS: 114787-83-6) is a modified L-histidine derivative with three key structural features:

- N-Boc protection: A tert-butoxycarbonyl (Boc) group shields the α-amine, enhancing stability during synthetic processes like peptide coupling .

- Methyl ester: The carboxylate is protected as a methyl ester, preventing undesired side reactions in acidic or basic conditions .

This compound is primarily used in peptide synthesis and medicinal chemistry for its dual protection strategy, enabling precise control over reaction pathways.

Structure

3D Structure

Properties

Molecular Formula |

C20H26N4O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

methyl (2S)-3-[1-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C20H26N4O6/c1-13-8-14(6-7-17(13)24(27)28)10-23-11-15(21-12-23)9-16(18(25)29-5)22-19(26)30-20(2,3)4/h6-8,11-12,16H,9-10H2,1-5H3,(H,22,26)/t16-/m0/s1 |

InChI Key |

QICAMETZWUJWGH-INIZCTEOSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2C=C(N=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=C(N=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester typically involves multiple steps:

Protection of the Histidine Amino Group: The amino group of L-histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formation of the Methyl Ester: The carboxyl group of the protected histidine is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Substitution Reaction: The benzyl group is introduced through a substitution reaction involving 3-methyl-4-nitrobenzyl chloride and the protected histidine methyl ester. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Esterification: Large quantities of L-histidine are protected and esterified using automated reactors and continuous flow systems to ensure consistency and efficiency.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The Boc protecting group can be removed using acids like trifluoroacetic acid, revealing the free amino group.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Substitution: Trifluoroacetic acid (TFA)

Major Products

Amino Derivative: Formed from the reduction of the nitro group.

Carboxylic Acid: Formed from the hydrolysis of the ester group.

Free Amino Histidine: Formed from the removal of the Boc protecting group.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester is in the field of peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis, facilitating the construction of complex peptides.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides that exhibit antimicrobial properties. The incorporation of this compound into peptide sequences enhanced the stability and bioactivity of the resulting peptides, making them suitable candidates for drug development.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly as a precursor for compounds targeting various biological pathways.

Applications in Drug Development

The compound has been utilized in the synthesis of inhibitors targeting specific enzymes involved in disease pathways, such as proteases and kinases. For example, derivatives synthesized from this compound have shown promise as anti-cancer agents by inhibiting cell proliferation.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying protein interactions and enzyme mechanisms.

Example: Mechanistic Studies

Research involving this compound has contributed to understanding the mechanisms of ion channels and membrane proteins. By incorporating it into peptide sequences that mimic natural substrates, researchers can investigate binding affinities and enzyme kinetics more effectively.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used as a building block in solid-phase synthesis | Synthesis of antimicrobial peptides |

| Medicinal Chemistry | Precursor for enzyme inhibitors | Development of anti-cancer agents |

| Biochemical Research | Tool for studying protein interactions and mechanisms | Investigating ion channel mechanisms |

Mechanism of Action

The mechanism of action of N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to:

Interact with Enzymes: The histidine moiety can mimic natural substrates, making it useful in enzyme inhibition studies.

Modulate Protein Folding: The Boc protecting group and ester functionalities can influence protein folding and stability, making it valuable in protein engineering research.

Comparison with Similar Compounds

Key Data Tables

Table 1: Kinetic Parameters of Histidine Derivatives with GkHAL Enzymes

| Compound | Enzyme Mutant | Km (mM) | kcat (s<sup>-1</sup>) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| L-Histidine Methyl Ester | R280K | 3.43 | 0.14 | 0.041 |

| L-Histidinamide | Q274N | 7.99 | 0.09 | 0.011 |

| L-Histidine | Wild-type | 5.21 | 0.12 | 0.023 |

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility |

|---|---|---|---|

| N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester | ~450* | ~2.5** | Low (organic) |

| L-Histidine Methyl Ester Dihydrochloride | 242.10 | ~0.5 | High (aqueous) |

| Ethyl 3-Carbamimidoylamino-4-methylbenzoate | 332.39 | 3.14 | Moderate |

Estimated from structural analogs

Biological Activity

N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester, a histidine derivative, is characterized by its unique chemical structure and potential biological activities. Its molecular formula is with a molecular weight of 418.444 g/mol. The compound is noted for its applications in various biochemical and pharmacological contexts, particularly due to its influence on metabolic processes and enzyme interactions.

| Property | Value |

|---|---|

| CAS Number | 114787-83-6 |

| Molecular Weight | 418.444 g/mol |

| Melting Point | 92-104 °C (lit.) |

| Density | N/A |

| Flash Point | >230 °F |

| Signal Word | Warning |

This compound exhibits various biological activities, primarily attributed to its structural features that allow interaction with biological macromolecules. This compound can influence the secretion of anabolic hormones, enhance mental performance during stress, and prevent exercise-induced muscle damage, making it a candidate for ergogenic dietary supplements .

Inhibition Studies

Recent studies have indicated that derivatives of histidine can act as inhibitors for certain proteases. For instance, compounds similar to this compound have shown inhibitory effects on cathepsins, which are crucial in various physiological and pathological processes including cancer progression and inflammation .

Table: Inhibition Potency against Proteases

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Cathepsin L | 15.4 |

| Related Histidine Derivative | Cathepsin B | 273 |

| Other Inhibitor | Cathepsin S | >100 |

Case Studies

- Ergogenic Effects : A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives, including histidine derivatives, significantly improved physical performance metrics in athletes, suggesting potential applications in sports nutrition .

- Antiviral Activity : In vitro studies revealed that similar compounds could inhibit the entry of viruses like Ebola into host cells by targeting cathepsin L-mediated proteolysis . This highlights the therapeutic potential of this compound in antiviral strategies.

Q & A

Q. What is the optimized synthetic route for N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester?

- Methodological Answer : The synthesis involves sequential protection and alkylation steps:

Boc Protection : L-Histidine methyl ester dihydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in methanol under basic conditions (triethylamine) to yield the N-Boc-protected intermediate (82% yield) .

Triflate Activation : 3-Methyl-4-nitrobenzyl alcohol is converted to its triflate derivative using triflic anhydride and diisopropylethylamine in CH₂Cl₂ at −78°C .

Alkylation : The triflate is reacted with the N-Boc-L-histidine methyl ester intermediate at −70°C, followed by gradual warming to room temperature. Purification via flash chromatography (CHCl₃/MeOH, 99:1) yields the title compound (61% yield) .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, MeOH, Et₃N, 48 h, RT | 82% |

| Alkylation | Triflate, CH₂Cl₂, −70°C → RT | 61% |

Q. How is the structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

- ¹H NMR (CDCl₃) : δ 7.83 (d, J = 8.5 Hz, aromatic H), 5.11 (d, J = 3.2 Hz, benzyl CH₂), 3.62 (s, methyl ester OCH₃) .

- ¹³C NMR (CDCl₃) : δ 171.3 (ester C=O), 154.9 (Boc C=O), 148.3 (nitroaryl C) .

HRMS data validate the molecular ion peak matching the theoretical mass .

Q. What purification techniques are critical for isolating the compound?

- Methodological Answer :

- Flash Chromatography : Silica gel eluted with CHCl₃/MeOH (99:1) removes unreacted reagents and byproducts .

- Recrystallization : Petroleum ether is used to precipitate impurities, yielding a crystalline intermediate .

Advanced Research Questions

Q. How can alkylation efficiency at the imidazole nitrogen be optimized?

- Methodological Answer :

- Temperature Control : Maintaining −70°C during triflate addition minimizes side reactions (e.g., hydrolysis or over-alkylation) .

- Moisture Exclusion : Rigorous argon purging prevents triflate decomposition .

- Stoichiometry : A 1:1 molar ratio of triflate to N-Boc-L-histidine methyl ester ensures complete conversion .

Q. What role does the nitro group play in downstream reactivity?

- Methodological Answer : The 4-nitro substituent on the benzyl group:

- Enhances electrophilicity for nucleophilic aromatic substitution in subsequent reactions.

- Acts as a protective group, enabling selective reduction to an amine (e.g., via catalytic hydrogenation) for further functionalization .

Q. Which advanced analytical methods assess purity and stability?

- Methodological Answer :

- HPLC with Chiral Columns : Resolves enantiomeric impurities using mobile phases containing Cu(II)-L-histidine methyl ester complexes for ligand-exchange chromatography .

- Diffusion Coefficient Analysis : Pulsed-gradient spin-echo (PGSE) NMR or computational models predict solubility and aggregation behavior in aqueous solutions .

Q. How is this compound applied in drug discovery pipelines?

- Methodological Answer :

- Intermediate for Histidine Derivatives : Used to synthesize dihydrochloride salts (e.g., CAS 114787-84-7) for peptide-based drug candidates targeting protease inhibition .

- Library Synthesis : Serves as a scaffold for 3-azetidinyl acetic acid methyl ester derivatives via Horner-Wadsworth-Emmons reactions, enabling SAR studies .

- Pharmacological Agents : Analogues like BMS-466442 (a methyl ester indole-carboxamide) demonstrate antistaphylococcal activity, highlighting its utility in antimicrobial drug development .

Data Contradictions & Resolutions

- Synthetic Yields : reports 61% yield for alkylation, while similar protocols in suggest variability (±5%) due to triflate instability. Resolution: Pre-activation of triflates under strict anhydrous conditions improves reproducibility .

- NMR Assignments : Slight shifts in aromatic proton signals (δ 7.42 vs. 7.83 in ) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Cross-validation with HRMS ensures structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.